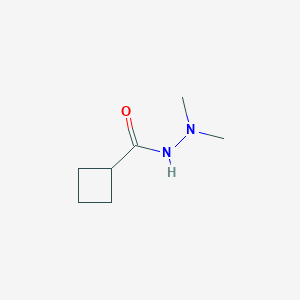
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is an organic compound with a unique structure that includes a cyclobutane ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with 2,2-dimethylhydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Production of cyclobutanol derivatives.
Substitution: Generation of various substituted hydrazides.
Scientific Research Applications
Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 2,2-dimethylhydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Shares the cyclobutane ring but lacks the hydrazide group.
Cyclobutylamine: Contains an amine group instead of a carboxylic acid.
Cyclobutanone: Features a ketone group in place of the carboxylic acid.
Uniqueness: Cyclobutanecarboxylic acid, 2,2-dimethylhydrazide is unique due to the presence of both the cyclobutane ring and the hydrazide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
58585-57-2 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N',N'-dimethylcyclobutanecarbohydrazide |
InChI |
InChI=1S/C7H14N2O/c1-9(2)8-7(10)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
VZVDZMGDUXSONO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















